Pivaloylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals
Pivaloylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a versatile chemical intermediate with the CAS number 59997-51-2 .[1][2][3] It serves as a fundamental building block in a variety of synthetic strategies, particularly in the creation of heterocyclic compounds which are core structures in many pharmaceutical and agrochemical products.[2] Notably, it is a crucial intermediate for the synthesis of the isoxazole (B147169) skeleton of the selective herbicide isouron (B1201401) and for the construction of pyrazolyl urea-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[4] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Chemical and Physical Properties
Pivaloylacetonitrile is typically a white to cream or pale yellow crystalline solid.[1][5][6][7] It is insoluble in water.[1] The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 59997-51-2[1][2][3] |
| Molecular Formula | C₇H₁₁NO[1][2][3] |
| Molecular Weight | 125.17 g/mol [1][2] |
| IUPAC Name | 4,4-dimethyl-3-oxopentanenitrile[2] |
| Synonyms | Cyanopinacolone, 4,4-Dimethyl-3-oxovaleronitrile[1][6] |
| InChI Key | MXZMACXOMZKYHJ-UHFFFAOYSA-N[1][2] |
| EC Number | 262-017-1[3][6] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 66-72 °C[1][7][8] |
| Boiling Point | 125-126 °C at 22 mmHg[1][9] |
| Density | ~1.046 g/cm³ (estimate)[1] |
| pKa | 10.25 ± 0.10 (Predicted)[1] |
| Appearance | White to cream crystals or crystalline powder[1][7] |
| Water Solubility | Insoluble[1] |
Safety and Handling
Pivaloylacetonitrile is classified as toxic and an irritant. It is toxic if swallowed and harmful in contact with skin or if inhaled.[3][6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3][6] Work should be conducted in a well-ventilated area.[3][8]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | |
| Signal Word | Danger [1][3][6] |
| Hazard Statements | H301: Toxic if swallowed.[1][3][6] H312: Harmful in contact with skin.[3] H315: Causes skin irritation.[6][8] H319: Causes serious eye irritation.[6][8] H332: Harmful if inhaled.[3] H412: Harmful to aquatic life with long lasting effects.[3] |
| Precautionary Statements | P264: Wash hands and face thoroughly after handling.[1][6] P270: Do not eat, drink or smoke when using this product.[3][6][] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][6][] P302+P352: IF ON SKIN: Wash with plenty of water.[3][6][] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P405: Store locked up.[3][8] P501: Dispose of contents/container to an approved waste disposal plant.[3][8] |
Experimental Protocols: Synthesis of Pivaloylacetonitrile
Several methods for the preparation of pivaloylacetonitrile have been reported. The classical approach involves a Claisen-type condensation, while newer methods have been developed to improve yield, purity, and industrial applicability.
Protocol 1: Synthesis via Condensation of Methyl Pivalate (B1233124) and Acetonitrile (B52724)
This method is based on the condensation reaction between an ester (methyl pivalate) and a nitrile (acetonitrile) using a strong base like sodium hydride.
Methodology:
-
Suspend sodium hydride (1.2 eq., e.g., 4.6 g of 50% dispersion in oil) in dry 1,4-dioxane (B91453) (e.g., 120 ml) and stir to disperse.[1]
-
Slowly add acetonitrile (1.2 eq., e.g., 4.2 g) dropwise to the mixture over 15 minutes.[1] Continue stirring for an additional 30 minutes.[1]
-
Add methyl pivalate (1 eq., e.g., 10 g) dropwise over 15 minutes.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[1]
-
After cooling, pour the reaction mixture into ice water (e.g., 200 g).[1]
-
Adjust the pH to 4.5 with acid to precipitate the product.[1]
-
Extract the aqueous phase multiple times with dichloromethane (B109758) (e.g., 12 x 250 ml).[1]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Recrystallize the resulting crude solid from hexane (B92381) to yield the final product.[1]
Protocol 2: Improved Synthesis via Nucleophilic Substitution
A significant challenge in older synthetic routes is the formation of byproducts.[2] An improved method utilizes a catalytic amount of an iodide ion to facilitate the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide, suppressing side reactions and leading to higher yields (up to 95%) and purity.[2]
Methodology: This improved method involves the reaction of 1-chloropinacolone with sodium cyanide in methanol, with the addition of a catalytic amount of an iodide salt (e.g., sodium iodide).
-
A reaction mixture of 1-chloropinacolone and sodium cyanide is prepared in methanol.
-
A catalytic quantity of iodide ion is introduced. The in situ generated iodo-intermediate is more reactive towards cyanide substitution and less prone to side reactions.
-
The reaction proceeds for a shorter duration (e.g., 3 hours) compared to older methods.
-
The product is isolated by acidifying the reaction mixture with dilute hydrochloric acid, causing the pure product to precipitate.
-
The final product is collected by filtration. The primary waste product is a sodium chloride solution.
Chemical Reactivity and Applications
Pivaloylacetonitrile's structure, featuring an active methylene (B1212753) group flanked by electron-withdrawing pivaloyl and cyano groups, dictates its reactivity.[2] It readily forms a stabilized carbanion, making it a potent nucleophile.[2]
This reactivity is harnessed in several important transformations:
-
Knoevenagel Condensation: It reacts readily with aromatic aldehydes in the presence of a base to form 2-arylidene-2-pivaloylacetonitrile intermediates.[2]
-
Multicomponent Reactions (MCRs): It is a valuable component in MCRs for the synthesis of complex molecules. A notable example is the diastereoselective, four-component synthesis of polyfunctionalized trans-2,3-dihydrothiophenes.[2]
-
Heterocycle Synthesis: Its versatile functional groups make it a key starting material for a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.[2]
-
Coordination Chemistry: As a β-dicarbonyl compound, it can exist in equilibrium with its enol tautomer. The deprotonated enolate form acts as a bidentate ligand, coordinating to metal centers through both the carbonyl oxygen and nitrile nitrogen atoms.[2]
Application in Drug Discovery: Inhibition of p38 MAP Kinase
A critical application of pivaloylacetonitrile in drug development is its use in synthesizing inhibitors for p38 mitogen-activated protein (MAP) kinase.[4]
The p38 MAP kinase signaling pathway is a crucial intracellular cascade that allows cells to respond to external stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β), UV radiation, and osmotic shock.[5] Activation of this pathway contributes to inflammation, apoptosis, and cell cycle regulation.[2] Consequently, blocking this kinase with selective inhibitors is a promising therapeutic strategy for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[6] Pivaloylacetonitrile is a key precursor for pyrazolyl urea-based compounds, a class of potent p38 MAP kinase inhibitors.[4]
The diagram below illustrates a simplified overview of the p38 MAP kinase signaling cascade, which is the target of inhibitors derived from pivaloylacetonitrile.
References
- 1. ptgcn.com [ptgcn.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]




